molecular formula C23H25N3O5 B1254182 Pyribambenz-isopropyl

Pyribambenz-isopropyl

Cat. No.: B1254182
M. Wt: 423.5 g/mol
InChI Key: REJMLNWDJIPPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyribambenz-isopropyl is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. This particular compound is notable for its complex structure, which includes a benzoate ester linked to a pyrimidine ring through an ether and an amine linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyribambenz-isopropyl typically involves multiple steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as 4,6-dimethoxypyrimidine.

    Ether Formation: The pyrimidine intermediate is then reacted with a phenol derivative to form the ether linkage.

    Amine Formation: The ether intermediate is further reacted with a suitable amine to introduce the amine linkage.

    Esterification: Finally, the benzoate ester is formed by reacting the amine intermediate with propan-2-yl benzoate under esterification conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyribambenz-isopropyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and ether linkages.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Pyribambenz-isopropyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Pyribambenz-isopropyl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyribambenz-isopropyl is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate

InChI

InChI=1S/C23H25N3O5/c1-15(2)30-22(27)16-9-11-18(12-10-16)24-14-17-7-5-6-8-19(17)31-23-25-20(28-3)13-21(26-23)29-4/h5-13,15,24H,14H2,1-4H3

InChI Key

REJMLNWDJIPPSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC

Synonyms

isopropyl 4-(2-((4,6-dimethoxy-2-pyrimidinyl)oxy)benzylamino)benzoate
ZJ 0702
ZJ-0702
ZJ0702

Origin of Product

United States

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